4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline
Overview
Description
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-3-ylquinoline is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline is 375.15829154 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quinoline Compounds in Cancer Drug Discovery
Quinoline compounds, characterized by a heterocyclic aromatic nitrogen compound structure, have been extensively utilized in synthesizing molecules with medical benefits, including anticancer activity. Their synthetic versatility allows for the generation of structurally diverse derivatives, which have been explored for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets. In particular, quinoline and its analogs have shown effective inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, highlighting their potential in cancer drug development and refinement (Solomon Vr & H. Lee, 2011).
Antibacterial Applications
New quinolone scaffolds have demonstrated potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains. The structural modifications of these compounds aim to optimize their in vitro and in vivo antibacterial effectiveness, especially for treating respiratory tract infections (T. Odagiri et al., 2013).
Synthesis of Functionalized Derivatives
The synthesis of functionalized quinoline derivatives has been a focal point of research, aiming to explore their potential biological activities. Novel synthetic pathways have enabled the creation of functionalized aminoquinolines, showing moderate activity against malaria and certain fungal infections. This research underscores the importance of structural diversity in discovering new therapeutic agents (Stéphanie Vandekerckhove et al., 2015).
Growth-Regulating Activity
The Mannich reaction has been employed to synthesize compounds like 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, which exhibits growth-regulating activity. This research highlights the potential agricultural applications of quinoline derivatives in enhancing plant growth and development (A. S. Sharifkanov et al., 2001).
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-10-7-22(8-11-25)27-12-13-28-22)18-14-20(16-4-3-9-23-15-16)24-19-6-2-1-5-17(18)19/h1-6,9,14-15H,7-8,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDDRIIRPEXOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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